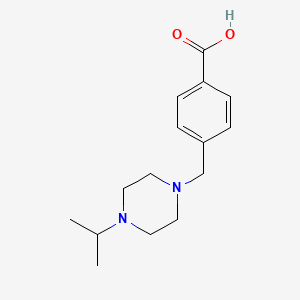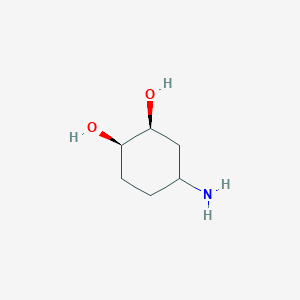
rac-(1R,2S)-4-aminocyclohexane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,2S)-4-aminocyclohexane-1,2-diol is a chiral compound with significant importance in various fields of scientific research It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-4-aminocyclohexane-1,2-diol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 4-nitrocyclohexanone, followed by the reduction of the nitro group to an amino group. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, solvent, and reaction conditions are optimized to ensure high yield and purity of the product. Enzymatic methods may also be employed for the enantioselective synthesis of the compound.
化学反应分析
Types of Reactions
rac-(1R,2S)-4-aminocyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexane derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
科学研究应用
rac-(1R,2S)-4-aminocyclohexane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of rac-(1R,2S)-4-aminocyclohexane-1,2-diol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- rac-(1R,2S)-2-aminocyclohexanol
- rac-(1R,2S)-4-hydroxycyclohexanone
- rac-(1R,2S)-2-methylcyclohexanamine
Uniqueness
rac-(1R,2S)-4-aminocyclohexane-1,2-diol is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC 名称 |
(1R,2S)-4-aminocyclohexane-1,2-diol |
InChI |
InChI=1S/C6H13NO2/c7-4-1-2-5(8)6(9)3-4/h4-6,8-9H,1-3,7H2/t4?,5-,6+/m1/s1 |
InChI 键 |
FBMMXBRAIWKXFK-UVCATTPVSA-N |
手性 SMILES |
C1CC(C[C@@H]([C@@H]1O)O)N |
规范 SMILES |
C1CC(C(CC1N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



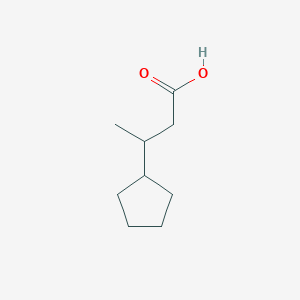
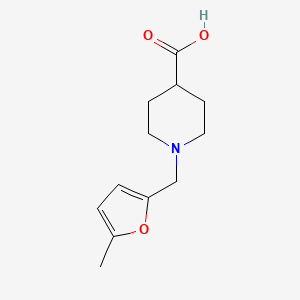

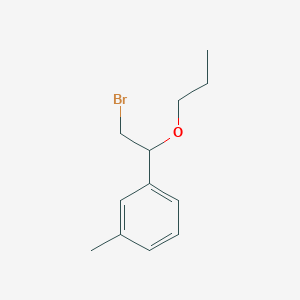
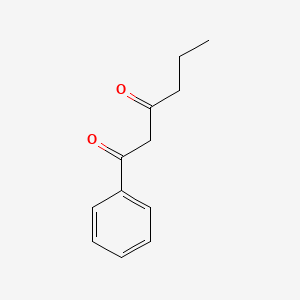
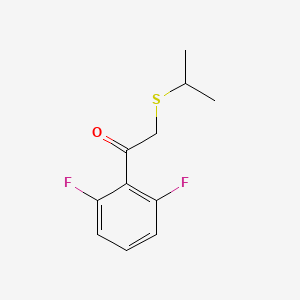
![1-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B13633740.png)
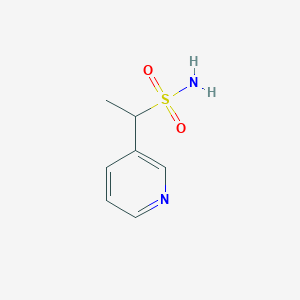

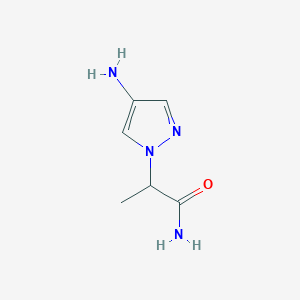
![6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B13633775.png)
![8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane](/img/structure/B13633783.png)
